tert-Butyl (2-methyloxazol-4-yl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (2-methyloxazol-4-yl)carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 2-methyloxazole under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity . The process is carefully monitored to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-methyloxazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
tert-Butyl (2-methyloxazol-4-yl)carbamate is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl (2-methyloxazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use . The compound’s effects are mediated through its binding to target proteins, leading to changes in their activity and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-methyl-1,3-oxazol-4-yl)carbamate
- tert-Butyl (2-methyl-4-oxazolyl)carbamate
- tert-Butyl (2-methyl-1,3-oxazol-4-yl)carbamate
Uniqueness
tert-Butyl (2-methyloxazol-4-yl)carbamate is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds . Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
tert-butyl N-(2-methyl-1,3-oxazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6-10-7(5-13-6)11-8(12)14-9(2,3)4/h5H,1-4H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCBSNJAXKWWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240621-19-5 |
Source
|
Record name | tert-butyl N-(2-methyl-1,3-oxazol-4-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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